molecular formula C10H19Cl3N4O B1378696 2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride CAS No. 1461708-63-3

2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride

Cat. No. B1378696
M. Wt: 317.6 g/mol
InChI Key: LITDUNIECRWTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known by its CAS Number 1461708-63-3, has a molecular weight of 317.64 . It is a derivative of pyridine, substituted by an ethanamino group at position 2 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-((2-aminoethyl)amino)-N-(pyridin-2-yl)methyl)acetamide trihydrochloride . Its InChI code is 1S/C10H16N4O.3ClH/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9;;;/h1-3,5,12H,4,6-8,11H2,(H,14,15);3*1H .

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis research focuses on the creation and characterization of compounds with similar structures to "2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride." For example, the study on the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines by Palamarchuk et al. (2019) explores the nucleophilic substitution reactions to create derivatives of 2-aminomethyloxazolo[5,4-b]pyridine, demonstrating a method that could potentially apply to the synthesis of related compounds (Palamarchuk et al., 2019).

Biological Studies

Studies on the biological activity of related compounds provide insight into the potential applications of "2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride" in biological systems. For instance, the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles by Hamama et al. (2013) explore their antitumor and antioxidant activities, suggesting a framework for evaluating similar compounds for biological efficacy (Hamama et al., 2013).

Coordination Chemistry

Research on coordination complexes, such as the study by Smolentsev (2017) on copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, illustrates the significance of structural modifications on the coordination properties and geometries of metal complexes. This research highlights the versatility of pyridinylacetamide derivatives in forming complexes with potential applications in catalysis and material science (Smolentsev, 2017).

Sensor Development

The development of chemosensors, such as the work by Park et al. (2015), who synthesized a chemosensor for Zn2+ detection in living cells and aqueous solutions, showcases the potential application of similar compounds in environmental monitoring and biomedical diagnostics. The structure-function relationship explored in this study provides a blueprint for designing sensors based on "2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride" and its derivatives (Park et al., 2015).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-aminoethylamino)-N-(pyridin-2-ylmethyl)acetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.3ClH/c11-4-6-12-8-10(15)14-7-9-3-1-2-5-13-9;;;/h1-3,5,12H,4,6-8,11H2,(H,14,15);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITDUNIECRWTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CNCCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.